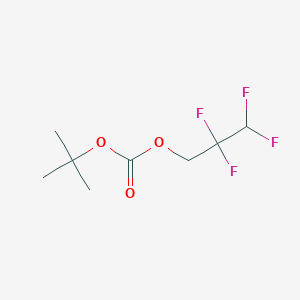

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルは、分子式C8H12F4O3を持つ有機フッ素化合物です。この化合物は、炭酸基とプロピル鎖に結合した4つのフッ素原子の存在によって特徴付けられます。 高い熱安定性と化学反応に対する耐性などの独自の特性により、さまざまな化学用途で使用されています .

準備方法

合成ルートと反応条件

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルの合成は、通常、塩基の存在下で、クロロギ酸tert-ブチルと2,2,3,3-テトラフルオロプロパノールの反応によって行われます。この反応は、炭酸基の加水分解を防ぐために無水条件下で行われます。 この反応で使用される一般的な塩基には、ピリジンとトリエチルアミンが含まれます .

工業生産方法

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、連続フロー反応器を使用し、原料の効率的な混合と反応を確保します。 その後、蒸留または再結晶法を使用して製品を精製し、高純度を実現します .

化学反応の分析

反応の種類

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルは、以下を含むさまざまな化学反応を起こします。

置換反応: 炭酸基は、塩基性条件下で、アミンやアルコールなどの他の求核剤と置換できます。

加水分解: この化合物は、水と酸または塩基触媒の存在下で、2,2,3,3-テトラフルオロプロパノールと二酸化炭素を生成するように加水分解することができます.

一般的な試薬と条件

塩基: ピリジン、トリエチルアミン

酸: 塩酸、硫酸

溶媒: ジクロロメタンやテトラヒドロフランなどの無水溶媒

生成される主な生成物

2,2,3,3-テトラフルオロプロパノール: 加水分解によって生成されます

置換炭酸: 求核剤との置換反応によって生成されます

科学研究への応用

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルは、科学研究において、以下を含むいくつかの用途があります。

有機合成: フッ素化有機化合物の合成における試薬として使用されます。

医薬品化学: 安定性と独特の化学的特性により、創薬における可能性が調査されています。

科学的研究の応用

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of fluorinated organic compounds.

Medicinal Chemistry: Investigated for its potential use in drug development due to its stability and unique chemical properties.

Material Science: Utilized in the development of high-performance materials with enhanced thermal and chemical resistance.

作用機序

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルの作用機序には、炭酸基とさまざまな分子標的との相互作用が含まれます。この化合物は、アルコールとアミンの保護基として作用し、合成プロセス中の望ましくない反応を防ぎます。 フッ素原子は、化合物の安定性と分解に対する耐性に寄与します .

類似の化合物との比較

類似の化合物

- tert-ブチルメチル炭酸

- tert-ブチルエチル炭酸

- tert-ブチルイソプロピル炭酸

独自性

2,2,3,3-テトラフルオロプロピル炭酸tert-ブチルは、4つのフッ素原子の存在により独特です。これは、高い熱安定性と化学反応に対する耐性を付与します。 これは、厳しい条件下での安定性が要求される用途で特に有用です.

類似化合物との比較

Similar Compounds

- Tert-butyl methyl carbonate

- Tert-butyl ethyl carbonate

- Tert-butyl isopropyl carbonate

Uniqueness

Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This makes it particularly useful in applications where stability under harsh conditions is required.

特性

分子式 |

C8H12F4O3 |

|---|---|

分子量 |

232.17 g/mol |

IUPAC名 |

tert-butyl 2,2,3,3-tetrafluoropropyl carbonate |

InChI |

InChI=1S/C8H12F4O3/c1-7(2,3)15-6(13)14-4-8(11,12)5(9)10/h5H,4H2,1-3H3 |

InChIキー |

SZYZTDRCRWJICF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)OCC(C(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)

![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)

![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)